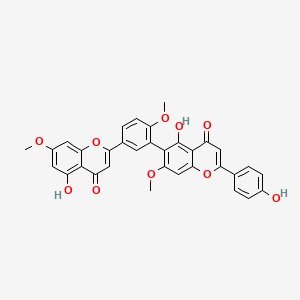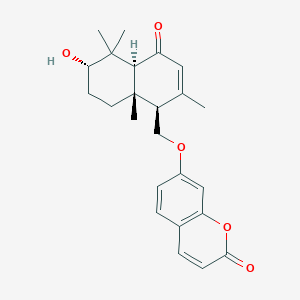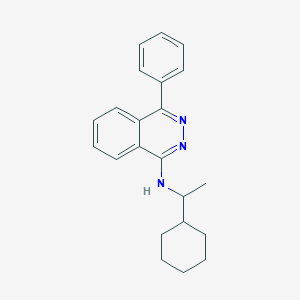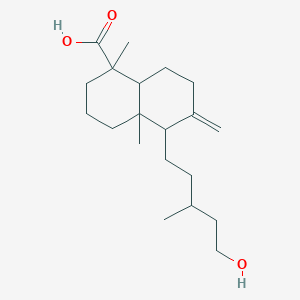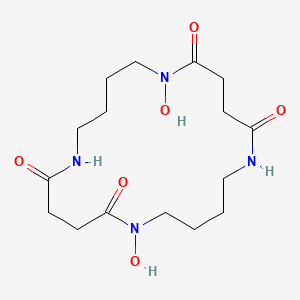
Putrebactin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Putrebactin is a cyclic hydroxamic acid.
Aplicaciones Científicas De Investigación
Biosynthesis and Iron Uptake Mechanisms
Identification and Biosynthesis of Putrebactin Putrebactin, a dihydroxamate iron chelator, is produced by Shewanella putrefaciens. The biosynthesis process involves the gene cluster pub-putA-putB, encoding for the synthesis, recognition-transport, and reduction of Fe3+-putrebactin, respectively. The synthesis of Putrebactin involves specific enzymes like PubC, catalyzing the cyclodimerization of N-hydroxy-N-succinyl-putrescine (HSP) to form Putrebactin (Kadi et al., 2008).
Iron Uptake and Homeostasis Shewanella oneidensis uses Putrebactin-mediated and Feo systems for iron uptake. The proteins encoded by the pub-putA-putB cluster are crucial for this process. The Feo system's role is more critical, as it significantly impacts growth in the absence of Putrebactin, indicating its importance in iron homeostasis and its potential impacts on various biological processes (Liu et al., 2018).
Putrebactin's Role in Virulence and Environmental Adaptation
Virulence Factors in Entomopathogenic Bacteria Putrebactin serves as a virulence factor in entomopathogenic bacteria like Xenorhabdus and Photorhabdus. These bacteria produce siderophores like Putrebactin for effective iron acquisition, crucial for successful host invasion and pathogenesis (Hirschmann et al., 2017).
Chemical Biology and Coordination Chemistry
Metabolic Adaptability and Biosynthesis Regulation The production of siderophores like Putrebactin is regulated by the availability of substrates, ensuring metabolic flexibility and adaptability to environmental changes. This regulation is not governed by enzyme substrate specificity but rather by the substrate pool, indicating a sophisticated regulation mechanism in siderophore production (Arp & Stallforth, 2017).
Complexation with Metal Ions Putrebactin binds to metal ions like Mn(III) and promotes their oxidation, forming complexes with distinct magnetic properties. These complexes play a role in metal transport and assimilation in marine environments, highlighting Putrebactin's role in biogeochemical cycles (Springer & Butler, 2015).
Propiedades
Nombre del producto |
Putrebactin |
|---|---|
Fórmula molecular |
C16H28N4O6 |
Peso molecular |
372.42 g/mol |
Nombre IUPAC |
1,11-dihydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone |
InChI |
InChI=1S/C16H28N4O6/c21-13-5-7-16(24)20(26)12-4-2-10-18-14(22)6-8-15(23)19(25)11-3-1-9-17-13/h25-26H,1-12H2,(H,17,21)(H,18,22) |
Clave InChI |
ONQBBCUWASUJGE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)CCC(=O)NCCCCN(C(=O)CCC(=O)NC1)O)O |
Sinónimos |
putrebactin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



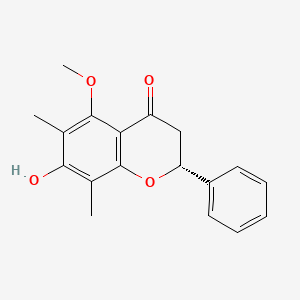
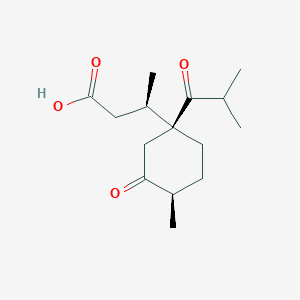
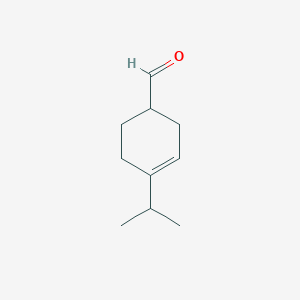
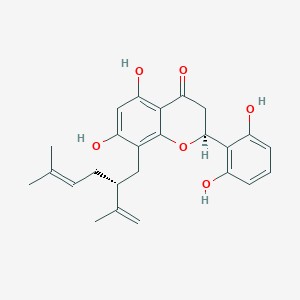
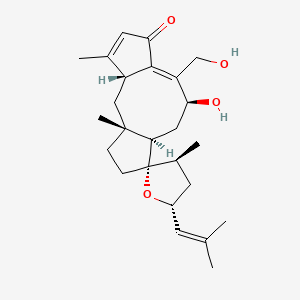
![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)
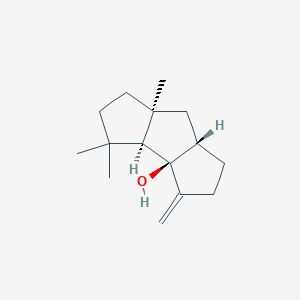
![1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine](/img/structure/B1254938.png)
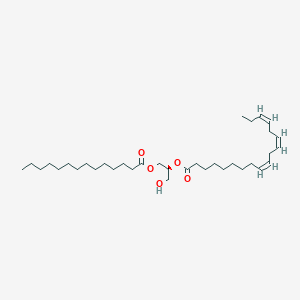
![2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one](/img/structure/B1254942.png)
